molecular formula C22H28Br2N6O5 B110486 Acebrophylline CAS No. 96989-76-3

Acebrophylline

Cat. No.: B110486
CAS No.: 96989-76-3
M. Wt: 616.3 g/mol
InChI Key: IPUHJDQWESJTGD-UHFFFAOYSA-N
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Description

Ambroxol acefyllinate is a bronchodilator used in the symptomatic treatment of bronchopulmonary disorders associated with bronchospasm . It is a combination of ambroxol, a mucolytic agent, and acefylline, a xanthine derivative. This compound is particularly effective in treating respiratory conditions by breaking down mucus and easing breathing.

Mechanism of Action

Target of Action

Acebrophylline primarily targets the M3 receptors and leukotriene receptors . The M3 receptor is a Gi type of G-protein coupled receptor, which plays a crucial role in the contraction of bronchial smooth muscles . Leukotriene receptors, particularly LTD4 and LTC4, are involved in the production of allergic substances .

Mode of Action

This compound exhibits its therapeutic effects through two primary mechanisms:

Mechanism 1: this compound acts as an anti-cholinergic receptor , specifically blocking the M3 receptor . When this compound binds to the Gi-type receptor, GDP is converted to GTP, and the alpha, beta, and gamma subunits get detached from the receptors . This process blocks the cyclic AMP cycle and inhibits the release of Ca2+ ion, leading to the release of K+ ion in the bronchial smooth muscle, which causes bronchodilation .

Mechanism 2: this compound also blocks the leukotriene receptor, hence blocking allergies . It mainly blocks LTD4 and LTC4 receptors and stops the production of allergic substances . This compound binds to the phospholipid layer and blocks the production of arachidonic acid .

Biochemical Pathways

This compound affects several biochemical pathways. It facilitates various steps in the biosynthesis of pulmonary surfactant . This results in a reduction in the viscosity and adhesivity of the mucus, greatly improving ciliary clearance .

Pharmacokinetics

In healthy volunteers, given 200mg oral this compound, the two components of the molecule, ambroxol and theophylline-7-acetic acid, are released in the stomach and absorbed in the intestine . Optimal concentrations of ambroxol are reached within 2 hours and of theophylline-7-acetic acid after 1 hour . The plasma half-life varies from 4 to 9 hours after oral administration . The drug is metabolized in the liver and eliminated renally .

Result of Action

This compound exhibits bronchodilator, anti-inflammatory, and mucoregulator activity . It relaxes the muscles in the airways, allowing easier breathing . It also thins and loosens mucus, making it easier to breathe . By combining these two components, this medication aims to provide both bronchodilation and mucus clearance, thus improving symptoms associated with respiratory conditions .

Biochemical Analysis

Biochemical Properties

Acebrophylline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules. The molecule contains ambroxol, which facilitates various steps in the biosynthesis of pulmonary surfactant . It also contains theophylline-7 acetic acid, which raises blood levels of ambroxol, thus rapidly and intensely stimulating surfactant production .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the viscosity and adhesivity of the mucus, greatly improving ciliary clearance . It also exerts an anti-inflammatory effect by deviating phosphatidylcholine towards surfactant synthesis, making it no longer available for the synthesis of inflammatory mediators such as leukotrienes .

Molecular Mechanism

The molecular mechanism of this compound involves several points of attack in obstructive airway disease. It acts as an anti-cholinergic receptor, with its main action being the M3 receptor-blocking action . When this compound binds to the Gi-type receptor, GDP is converted to GTP, and the alpha, beta, and gamma subunits get detached from the receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. A high-performance liquid chromatography (HPLC) method has been developed to quantify this compound in pharmaceutical formulations . This method provides a sharp and proper peak, making it suitable for routine analysis of this compound estimation in bulk and marketed formulations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to interact with enzymes and cofactors, but specific details about these interactions and the metabolic pathways that this compound is involved in are currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ambroxol acefyllinate is synthesized through a series of chemical reactions involving ambroxol and acefylline. The preparation involves:

Industrial Production Methods: The industrial production of ambroxol acefyllinate follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency.

Types of Reactions:

    Oxidation: Ambroxol acefyllinate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Ambroxol acefyllinate has a wide range of applications in scientific research:

Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914235
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96989-76-3, 179118-73-1
Record name Ambroxol theophyllinacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol acefyllinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179118-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMBROXOL ACEFYLLINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The mixture of ambroxol base (20.0 g, 0.052 moles) and toluene (160 ml) was heated at 60-65° C. for 1-2 minutes to prepare a clear solution. Toluene (100 ml) and theophylline-7-acetic acid (12.6 g, 0.052 moles) were charged in a round bottom flask and heated at 75 to 80° C. To this flask, the prepared solution of ambroxol base in toluene was added under stirring while maintaining the temperature between 75-80° C. during 2-3 minutes. The resulting reaction mixture was stirred at 100-105° C. for 25-30 minutes. The reaction mixture was allowed to cool to room temperature. The separated solid product was filtered and washed with toluene and dried. The yield of Acebrophylline obtained was 98.2%.
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Synthesis routes and methods II

Procedure details

The solution of ambroxol base in non-polar solvent is added to the flask containing theophylline-7-acetic acid and non-polar solvent under stirring while maintaining the temperature between 60-85° C. The addition time is 2-3 minutes. The reaction mixture is heated at the temperature between 60-105° C. with continuous stirring for 25-35 minutes. The reaction mixture is allowed to cool to the room temperature. A solid product is formed. This solid product is separated by filtration. The product is washed with the small amount of non-polar solvent and dried. The yield of Acebrophylline obtained is 95-98% of the theoretical yield. The yield of Acebrophylline is 154-159% of the weight of ambroxol base. The purity of Acebrophylline thus obtained as measured by HPLC is more than 99%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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